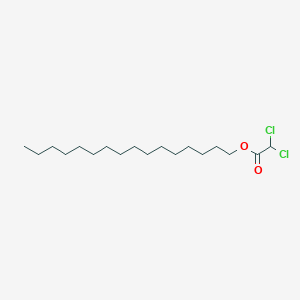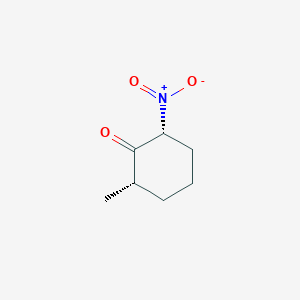
Disulfide, bis((methylthio)methyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis((methylthio)methyl) is an organic compound with the molecular formula C3H8S3 and a molecular weight of 140.291 g/mol . It is also known by other names such as methyl methylthiomethyl disulfide, 2,4,5-trithiahexane, and 2,3,5-trithiahexane . This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a methylthio group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis((methylthio)methyl) typically involves the reaction of methylthiol with a suitable oxidizing agent. One common method is the oxidation of methylthiol using hydrogen peroxide or iodine as the oxidizing agent . The reaction can be represented as follows:
[ 2 \text{CH}_3\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S-SCH}_3 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of disulfide, bis((methylthio)methyl) may involve continuous processes where methylthiol is oxidized in the presence of a catalyst. The use of catalysts such as iodine can enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
Disulfide, bis((methylthio)methyl) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to methylthiol using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can be cleaved and substituted with other groups in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and peracetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiolate anions, alkyl halides.
Major Products Formed
Oxidation: Methyl methanethiosulfinate, methyl methanethiosulfonate.
Reduction: Methylthiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
科学研究应用
Disulfide, bis((methylthio)methyl) has several applications in scientific research:
Biology: Studied for its role in redox reactions and disulfide exchange processes in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
作用机制
The mechanism of action of disulfide, bis((methylthio)methyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo disulfide exchange reactions, where the sulfur atoms act as nucleophiles, electrophiles, and leaving groups . This process is essential for the formation and rearrangement of disulfide bonds in proteins.
相似化合物的比较
Disulfide, bis((methylthio)methyl) can be compared with other similar compounds such as:
Dimethyl disulfide: Similar structure but lacks the methylthio groups.
Diethyl disulfide: Contains ethyl groups instead of methyl groups.
Dipropyl disulfide: Contains propyl groups instead of methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in alkyl groups .
属性
CAS 编号 |
85544-38-3 |
|---|---|
分子式 |
C4H10S4 |
分子量 |
186.4 g/mol |
IUPAC 名称 |
methylsulfanyl-(methylsulfanylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10S4/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3 |
InChI 键 |
QLDCJQYUNZUCHD-UHFFFAOYSA-N |
规范 SMILES |
CSCSSCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
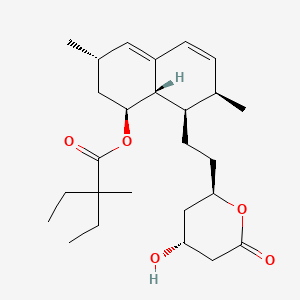
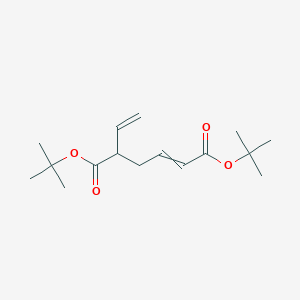
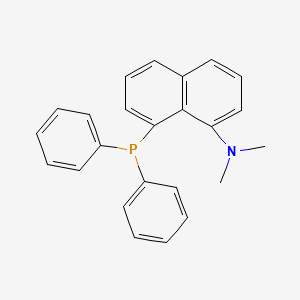
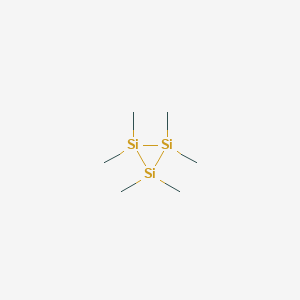
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
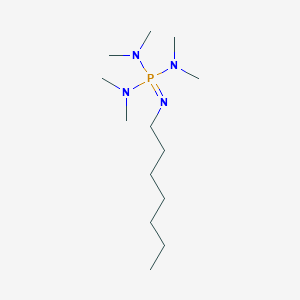
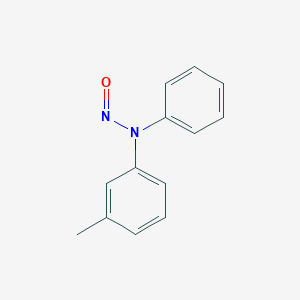
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)


![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
